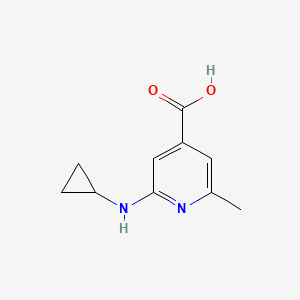

2-(环丙基氨基)-6-甲基吡啶-4-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “2-(Cyclopropylamino)-6-methylpyridine-4-carboxylic acid” is a complex organic molecule. It contains a pyridine ring, which is a basic aromatic heterocyclic compound similar to benzene, and an amino group attached to a cyclopropyl group .

Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. For example, the Suzuki–Miyaura coupling is a type of cross-coupling reaction, used widely in organic chemistry to synthesize carbon–carbon bonds . Another method involves the use of cyclopropane synthase for the formation of the cyclopropyl group .Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography or NMR spectroscopy . These techniques allow for the determination of the atomic and molecular structure of a crystal, where the crystalline atoms cause a beam of incident X-rays to diffract into many specific directions .Chemical Reactions Analysis

The chemical reactions involving this compound could be quite complex and would depend on the specific conditions and reagents used. For example, it might undergo reactions typical of carboxylic acids and amines .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. These properties might include the compound’s melting point, boiling point, solubility in various solvents, and its spectral properties .科学研究应用

Asymmetric Synthesis of Non-Natural Amino Acids

The compound has been utilized in the asymmetric synthesis of non-natural amino acids like (S)-cyclopropylglycine. This process involves a bifunctional enzyme system that integrates reductive amination and coenzyme regeneration activities, leading to an improved reaction rate and high substrate concentration handling . The synthesized amino acids provide a chiral center and cyclopropyl fragment, which are crucial for the synthesis of preclinical/clinical drug molecules.

Biocatalysis

In the field of biocatalysis , the compound serves as a key intermediate. It’s used to enhance the biocatalytic activity of certain E. coli strains towards substrates like potassium cyclopropylglyoxylate. This enhancement is critical for the production of (S)-cyclopropylglycine, which has applications in peptide-based drugs .

Polymer Modification

“2-(Cyclopropylamino)-6-methylpyridine-4-carboxylic acid” is instrumental in polymer science , particularly in the modification of copolymers. It’s involved in click chemistry modification, where it helps to tune thermal and electrical properties of polymers, making them suitable for applications like sensors in low-frequency and low-voltage devices .

Bioactive Peptide Production

This compound plays a role in the production of bioactive peptides . These peptides have a wide range of health benefits, including antimicrobial, antithrombotic, and antihypertensive effects. The compound can be part of the sequence that forms these peptides, which are released from precursor proteins and have significant potential in food additives and functional products .

Diagnostic and Therapeutic Strategies

In medical research, the compound’s derivatives are explored for their potential in diagnostic and therapeutic strategies . For instance, amino acid profiling, which includes derivatives of this compound, can offer avenues for the treatment of conditions like hypertension .

Drug Development

Lastly, the compound is crucial in drug development . Its structure is often incorporated into the development of new drugs due to its unique properties, such as providing a chiral center, which is essential for the activity of many pharmaceuticals .

安全和危害

属性

IUPAC Name |

2-(cyclopropylamino)-6-methylpyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-6-4-7(10(13)14)5-9(11-6)12-8-2-3-8/h4-5,8H,2-3H2,1H3,(H,11,12)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIXCGWMBQNSEKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)NC2CC2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((3-benzyl-4-oxo-6-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2601731.png)

![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2601736.png)

![1-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2601741.png)

![N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2601743.png)

![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-isopropylacetamide](/img/structure/B2601744.png)

![Tert-butyl 5-azaspiro[3.4]oct-7-ene-5-carboxylate](/img/structure/B2601751.png)